![molecular formula C28H32N4O3S B2621179 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide CAS No. 683762-61-0](/img/structure/B2621179.png)
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
A new series of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl) cinnamides was prepared and evaluated for their in vitro cytotoxic activity using various cancer cell lines . The structure was confirmed by IR, 1 H NMR, EI-MS and elemental analysis studies .Molecular Structure Analysis
The structure was confirmed by IR, 1 H NMR, EI-MS and elemental analysis studies . The corresponding photo-physical properties of the enzyme reaction product were characterized by ultraviolet absorption and fluorescence spectra in methanol .Chemical Reactions Analysis
In the series of tested compounds, 12h showed potent cytotoxic activity against non-small cell lung cancer cell line with IC value of 0.29 ± 0.02 µM . The cytoxicity of most potent compound 12h was also tested on NRK-52E (normal rat kidney epithelial cell line) and showed less cytotoxicity compared to cancer cells .Physical And Chemical Properties Analysis
The structure was confirmed by IR, 1 H NMR, EI-MS and elemental analysis studies . The corresponding photo-physical properties of the enzyme reaction product were characterized by ultraviolet absorption and fluorescence spectra in methanol .Scientific Research Applications
- Researchers have investigated the compound’s potential as an anticancer agent. Specifically, a Pd(II) complex derived from this compound exhibited excellent antiproliferative potency against cancer cell lines, including MCF7, A549, Ehrlich ascites carcinoma (EAC), and Dalton’s lymphoma ascites (DLA) carcinoma cells . The complex demonstrated antiangiogenic effects and promoted apoptosis, making it a promising candidate for further development as an anticancer drug.
- The Pd(II) complex was found to interact with double-stranded calf thymus DNA, leading to DNA condensation and apoptotic characteristics. Its strong π–π stacking interaction with DNA base pairs contributed to its inhibition ability .
- The compound’s structure includes an imidazole moiety. Imidazoles are essential heterocycles used in various functional molecules. Recent advances in the synthesis of substituted imidazoles have highlighted their importance in everyday applications .
- Novel derivatives containing the 1H-benzo[d]imidazol-2-yl quinoline scaffold have been synthesized and evaluated for antitumor activity. Some of these compounds exhibited moderate to high inhibitory activities against tumor cell lines such as HepG2, SK-OV-3, NCI-H460, and BEL-7404 .
- The Pd(II) complex’s drug-likeness properties and experimental results suggest its potential as an anticancer drug. Further optimization and preclinical studies could lead to its development as a potent therapeutic agent .
Anticancer Properties
DNA Interaction and Apoptosis
Synthesis of Imidazoles
Antitumor Activity
Drug Development Potential
Structural Characterization
Mechanism of Action
Mode of Action
It is suggested that similar compounds may have antiangiogenic effects and promote apoptosis .
Biochemical Pathways
Similar compounds have been shown to influence pathways related to angiogenesis and apoptosis .
Result of Action
Similar compounds have been shown to exhibit antiproliferative potency, suggesting potential anticancer activity .
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . This suggests that there is a great potential for the development of new drugs based on this compound .
properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O3S/c1-3-5-19-32(20-6-4-2)36(34,35)22-17-15-21(16-18-22)28(33)31-24-12-8-7-11-23(24)27-29-25-13-9-10-14-26(25)30-27/h7-18H,3-6,19-20H2,1-2H3,(H,29,30)(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLIFXRYCUJWSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide |
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